molecular formula C11H12N2O3 B12820920 1-(4-Ethoxyphenyl)imidazolidine-2,4-dione

1-(4-Ethoxyphenyl)imidazolidine-2,4-dione

Cat. No.: B12820920
M. Wt: 220.22 g/mol
InChI Key: GOOCIVZVHKZJKH-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core substituted at the 1-position with a 4-ethoxyphenyl group. The ethoxy (-OCH₂CH₃) substituent distinguishes it from analogs with smaller alkoxy groups (e.g., methoxy) or other aromatic substituents. Imidazolidine-2,4-diones are structurally related to hydantoins, a class of compounds with diverse pharmacological applications, including anticonvulsant and antimicrobial activities .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

1-(4-ethoxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C11H12N2O3/c1-2-16-9-5-3-8(4-6-9)13-7-10(14)12-11(13)15/h3-6H,2,7H2,1H3,(H,12,14,15)

InChI Key

GOOCIVZVHKZJKH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 4-ethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imidazolidine-2,4-dione ring structure . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the reaction time varying depending on the specific conditions used .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have highlighted the anticancer properties of imidazolidine derivatives. For instance, compounds derived from imidazolidine-2,4-dione frameworks have shown promising in vitro activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of specific cellular pathways .

Antimicrobial Properties:
Research indicates that derivatives of imidazolidine-2,4-dione exhibit antimicrobial activity against a range of pathogens. In particular, 1-(4-Ethoxyphenyl)imidazolidine-2,4-dione has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, showcasing potential as a lead compound for antibiotic development .

Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity:
The imidazolidine-2,4-dione structure has been explored for its pesticidal properties. Compounds with this framework are being studied for their effectiveness as herbicides and fungicides, potentially offering environmentally friendly alternatives to traditional agrochemicals .

Material Science

Polymer Chemistry:
The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Research is ongoing into how these polymers can be utilized in coatings and adhesives due to their enhanced thermal stability and mechanical properties .

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines. The research utilized various assays to measure cell viability and apoptosis induction, confirming the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial activity, this compound was tested against common bacterial strains. Results indicated that the compound exhibited superior activity compared to standard antibiotics, suggesting its potential role in developing new antimicrobial therapies .

Case Study 3: Inflammation Modulation

A recent investigation into the anti-inflammatory effects of imidazolidine derivatives revealed that this compound significantly reduced levels of inflammatory markers in vitro. This study highlights its therapeutic potential in managing chronic inflammatory conditions .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Effects on the Aromatic Ring

The 4-ethoxyphenyl group is a key structural determinant. Comparisons with closely related analogs include:

  • 5-(4-Fluorophenyl)-1-(2-thienylmethyl)imidazolidine-2,4-dione : Incorporation of a fluorophenyl group increases electronegativity, while the thienylmethyl substituent introduces sulfur-based interactions .
  • 3-(Hydroxymethyl)-1-(4-methoxyphenyl)imidazolidine-2,4-dione : The hydroxymethyl (-CH₂OH) group at position 3 enhances polarity and hydrogen-bonding capacity .

Core Heterocycle Modifications

  • Thiazolidine-2,4-dione derivatives (e.g., in ): Replacement of the imidazolidine nitrogen with sulfur alters electronic properties and may influence biological target interactions.
  • Spiro[indoline-3,2’-thiazolidine]-2,4’-dione (): The spiro architecture introduces conformational rigidity, impacting receptor binding .

Physicochemical Properties

Key physicochemical parameters are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents Notable Properties Reference
1-(4-Ethoxyphenyl)imidazolidine-2,4-dione C₁₁H₁₂N₂O₃ 220.23 (calc.) 4-ethoxy on phenyl Higher lipophilicity vs. methoxy -
1-(4-Methoxyphenyl)imidazolidine-2,4-dione C₁₀H₁₀N₂O₃ 206.20 (calc.) 4-methoxy on phenyl Crystallographically characterized
3-(Hydroxymethyl)-1-(4-methoxyphenyl)... C₁₁H₁₂N₂O₄ 250.25 3-hydroxymethyl 90% synthesis yield
5-Ethyl-5-(4-methoxyphenyl)... C₁₃H₁₄N₂O₃ 262.29 5-ethyl, 4-methoxy Commercial availability
5-(4-Fluorophenyl)-1-(2-thienylmethyl)... C₁₄H₁₁FN₂O₂S 290.31 4-fluoro, thienylmethyl Moderate lipophilicity

Notes:

  • Hydroxymethyl groups improve aqueous solubility but may reduce metabolic stability .

Pharmacological and Toxicological Profiles

  • Toxicity : Derivatives like 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione undergo rigorous toxicological evaluation, indicating substituent-dependent safety profiles .
  • Biological Activity: Thiazolidinone analogs exhibit antimicrobial and anticancer properties, likely due to sulfur’s electronic effects . Ethoxy-substituted compounds may show improved CNS activity due to enhanced lipophilicity.

Chromatographic Behavior and Lipophilicity

  • Reversed-Phase TLC : Arylpiperazinyl derivatives of imidazolidine-2,4-dione show R(M₀) values dependent on substituent lipophilicity. Ethoxy groups are expected to increase R(M₀) compared to methoxy .
  • LogP Trends : Ethoxy substitution (logP ~1.5–2.0) likely increases membrane permeability relative to methoxy (logP ~1.0–1.5) .

Biological Activity

1-(4-Ethoxyphenyl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxyaniline with isocyanates or urea derivatives under controlled conditions. The process can be optimized for yield and purity through various synthetic routes, including acid-catalyzed reactions and microwave-assisted techniques.

Anticancer Properties

Research has demonstrated that imidazolidine derivatives exhibit promising anticancer activity. A study highlighted the synthesis of several imidazolidin-2-ones, which were tested for their cytotoxic effects against various cancer cell lines. The results indicated that specific substitutions on the imidazolidine ring could enhance cytotoxicity, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. In vitro studies showed that certain derivatives exhibited significant FAAH inhibitory activity without affinity for cannabinoid receptors, making them potential candidates for treating pain and inflammation .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Derivatives of imidazolidin-2-one have shown effectiveness against a range of bacteria and fungi. For instance, modifications in the phenyl group have been linked to enhanced antimicrobial efficacy, indicating that structural variations can significantly influence biological activity .

Case Study 1: Anticancer Activity

A series of substituted imidazolidin-2-ones were synthesized and tested against human cancer cell lines. The study found that compounds with electron-donating groups on the aromatic ring exhibited higher cytotoxicity compared to those with electron-withdrawing groups. This finding underscores the importance of electronic effects in modulating biological activity .

Case Study 2: FAAH Inhibition

In a pharmacological evaluation, several imidazolidine derivatives were screened for their ability to inhibit FAAH. Compounds such as 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione demonstrated potent inhibition with pI(50) values indicating effective binding to the enzyme. This suggests potential therapeutic applications in managing conditions related to endocannabinoid signaling .

Data Tables

Compound NameBiological ActivitypI(50) ValueReference
This compoundFAAH Inhibition5.12
3-heptyl-5,5'-diphenylimidazolidine-2,4-dioneAnticancer (HeLa Cells)-
5-(4-Methylphenyl)-3-phenylimidazolidin-2,4-dioneAntimicrobial (E. coli)-

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. Its ability to inhibit FAAH suggests it may modulate endocannabinoid levels, impacting pain perception and inflammation processes.

Q & A

Q. What structural characteristics define the imidazolidine-2,4-dione core, and how do they influence compound stability?

The imidazolidine-2,4-dione core consists of a five-membered ring with two ketone groups at positions 2 and 4. Stability is influenced by resonance stabilization of the conjugated carbonyl groups and substituent effects. For example, single-crystal X-ray diffraction studies (e.g., on 1-(4-Methoxyphenyl) derivatives) reveal planar geometry with mean C–C bond lengths of 0.002 Å, enhancing rigidity .

Q. What synthetic routes are commonly employed to functionalize the imidazolidine-2,4-dione scaffold?

A typical approach involves nucleophilic substitution or condensation reactions. For instance, intermediates like 3-(2-chloro-6-fluorobenzyl)imidazolidine-2,4-dione can be synthesized by reacting the core with benzyl chlorides under basic conditions. Subsequent modifications, such as thionation with Lawesson’s reagent, enable sulfur incorporation (e.g., converting ketones to thioketones) .

Q. Which spectroscopic methods are critical for characterizing imidazolidine-2,4-dione derivatives?

Key techniques include:

  • X-ray crystallography : Resolves bond angles and molecular packing (R factor = 0.064 for 1-(4-Methoxyphenyl) derivatives) .
  • Mass spectrometry : Confirms molecular ion peaks and reaction progress (e.g., m/z shifts from 243.035 to 259.013 after thionation) .
  • NMR : Detects substituent effects on ring protons and carbons.

Q. How should researchers handle and store imidazolidine-2,4-dione derivatives safely?

Follow protocols for air- and moisture-sensitive compounds:

  • Use inert atmospheres (N₂/Ar) during synthesis.
  • Store in sealed containers at -20°C to prevent degradation .
  • Avoid contact with oxidizers; use flame-resistant materials in storage areas .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve discrepancies in proposed molecular geometries?

X-ray studies provide unambiguous bond length and angle data. For example, the 1-(4-Methoxyphenyl) derivative exhibits a planar imidazolidine ring (torsion angle < 5°), which clarifies resonance stabilization effects. Discrepancies between computational models and experimental data (e.g., deviations > 0.02 Å in bond lengths) should prompt re-evaluation of substituent electronegativity or steric effects .

Q. What strategies optimize bioactivity in imidazolidine-2,4-dione derivatives targeting receptors like BK B2?

Structure-activity relationship (SAR) studies highlight:

  • Substituent position : 4-Ethoxy groups enhance lipid solubility and membrane penetration compared to methoxy analogs .
  • Thioketone incorporation : Increases binding affinity (e.g., IC₅₀ = 54 nM for CB2 agonists) by introducing sulfur-mediated van der Waals interactions .
  • Crystallographic data : Guides docking studies to predict receptor-ligand interactions .

Q. How do researchers address conflicting biological activity data among structural analogs?

Methodological steps include:

  • Replicating assays : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and incubation conditions.
  • Meta-analysis : Compare data across studies (e.g., nitrofurantoin derivatives show variable antimicrobial efficacy due to nitro group reduction kinetics) .
  • Structural validation : Confirm purity and stereochemistry via HPLC and X-ray diffraction .

Q. What reaction mechanisms explain the formation of imidazolidine-2,4-dione derivatives under varying conditions?

  • Knoevenagel condensation : Forms α,β-unsaturated esters for Michael additions .
  • Lawesson’s reagent : Converts ketones to thioketones via a four-membered transition state, requiring anhydrous dioxane and reflux .
  • Pinner reaction : Synthesizes tetrazine derivatives, with yields dependent on solvent polarity and temperature .

Q. How can computational modeling complement experimental SAR studies?

  • Density Functional Theory (DFT) : Predicts electron distribution and reactive sites (e.g., nucleophilic attack at C5).
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding stability over time.
  • Docking scores : Validate with crystallographic data (e.g., R factor < 0.1 for high-confidence predictions) .

Q. What ethical and safety considerations apply to toxicity testing of imidazolidine-2,4-dione derivatives?

  • In vitro models : Prioritize cell-based assays (e.g., hepatic CYP450 inhibition) before animal testing.
  • Teratogenicity screening : Compounds like 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione require strict reproductive toxicity protocols .
  • Regulatory compliance : Align with FDA/FSS guidelines for novel flavoring or therapeutic agents .

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